Anticonvulsant Efficacy Spectrum: Class-Level Benchmark from the Most Closely Reported Imidazolidine-2,4-Dione–Morpholine Hybrids
While no head-to-head data exist for the target compound itself, the structurally most proximate published hybrids provide a class-level efficacy benchmark against which its differentiated substitution pattern must be evaluated. In the maximal electroshock (MES) and 6 Hz (32 mA) seizure models in mice, compound 19 (5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione) showed ED50 values of 26.3 mg/kg (MES) and 11.1 mg/kg (6 Hz, 32 mA), approximately 1.5-fold more potent than levetiracetam in the 6 Hz test and active where levetiracetam failed (6 Hz, 44 mA) [1]. The target compound, bearing a 4-morpholinobenzoyl-piperidine motif instead of a simple morpholinomethyl group, is predicted to exhibit a distinct brain penetration and target engagement profile that would require its own quantitative determination.
| Evidence Dimension | Anticonvulsant ED50 in mouse seizure models |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Compound 19 (5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione): ED50 = 26.3 mg/kg (MES), 11.1 mg/kg (6 Hz, 32 mA), 40.9 mg/kg (6 Hz, 44 mA); phenytoin ED50 = ~9.5 mg/kg (MES); levetiracetam inactive at 6 Hz (44 mA) |
| Quantified Difference | N/A – target compound lacks published ED50; class comparator demonstrates 1.5-fold superiority over levetiracetam in 6 Hz (32 mA) |
| Conditions | Mouse MES and 6 Hz psychomotor seizure models, intraperitoneal administration, 0.5 h pretreatment time |
Why This Matters
This class-level evidence defines the anticonvulsant potency range achievable with imidazolidine-2,4-dione–morpholine hybrids and establishes a quantitative benchmark that any procurement decision for the target compound should reference when requesting efficacy data from vendors or CROs.
- [1] Czopek, A., Byrtus, H., Góra, M., Rapacz, A., Sałat, K., Koczurkiewicz-Adamczyk, P., Pękala, E., Obniska, J., Kamiński, K. Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem 2025, 20 (7), e202400612. View Source
